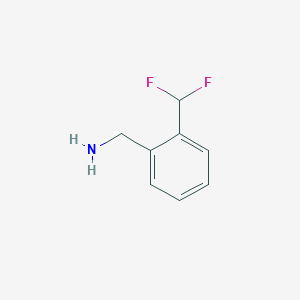

2-(Difluoromethyl)benzylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-(difluoromethyl)phenyl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c9-8(10)7-4-2-1-3-6(7)5-11/h1-4,8H,5,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMFXUUBMQYTOGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Difluoromethyl)benzylamine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 2-(difluoromethyl)benzylamine, a valuable building block in medicinal chemistry and drug development. The difluoromethyl group is a key structural motif that can enhance the metabolic stability, lipophilicity, and target-binding affinity of drug candidates. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of two primary synthetic strategies, complete with step-by-step experimental protocols, comparative analysis, and safety considerations. The causality behind experimental choices is elucidated to provide field-proven insights, ensuring that the described protocols are robust and reproducible.

Introduction

The introduction of fluorine-containing functional groups into organic molecules is a widely employed strategy in modern drug discovery. The difluoromethyl group (CHF₂), in particular, has garnered significant attention as a bioisostere for hydroxyl and thiol moieties, capable of participating in hydrogen bonding interactions while offering improved pharmacokinetic profiles. This compound serves as a crucial intermediate for the synthesis of a diverse range of biologically active compounds. This guide outlines two of the most practical and efficient synthetic routes to this important molecule, starting from readily available precursors.

The two primary pathways discussed are:

-

Route A: Reductive amination of 2-(difluoromethyl)benzaldehyde.

-

Route B: Reduction of 2-(difluoromethyl)benzonitrile.

Each route will be presented with a detailed workflow, experimental protocols, and a discussion of the advantages and disadvantages to aid researchers in selecting the most appropriate method for their specific needs.

Synthetic Strategies and Core Logic

The choice of synthetic route to this compound is often dictated by the availability of starting materials, scalability, and the desired purity of the final product. Both reductive amination of the corresponding aldehyde and reduction of the nitrile offer high-yielding and reliable methods.

Route A: Reductive Amination of 2-(Difluoromethyl)benzaldehyde

Reductive amination is a versatile and widely used one-pot reaction for the synthesis of amines from carbonyl compounds.[1][2][3] This method involves the initial formation of an imine from the reaction of an aldehyde or ketone with an amine, followed by the in situ reduction of the imine to the corresponding amine. For the synthesis of a primary amine such as this compound, ammonia is used as the nitrogen source.

The overall transformation is depicted below:

Caption: Reductive amination pathway.

A key advantage of this approach is the operational simplicity of a one-pot procedure. The choice of reducing agent is critical to the success of the reaction. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can be used, milder reagents such as sodium borohydride (NaBH₄) or catalytic hydrogenation are often preferred to avoid side reactions.[2][3] For large-scale synthesis, catalytic hydrogenation over a nickel or platinum catalyst is often the most economical and environmentally friendly option.[4]

Route B: Reduction of 2-(Difluoromethyl)benzonitrile

The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. This method provides a direct and often high-yielding route to benzylamines. The synthesis of the precursor, 2-(difluoromethyl)benzonitrile, can be achieved from 2-bromobenzonitrile through a difluoromethylation reaction.

The reduction of the nitrile can be accomplished using various methods, including catalytic hydrogenation or chemical reducing agents.

References

An In-depth Technical Guide to the Chemical Properties of 2-(Difluoromethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Difluoromethyl)benzylamine is a fluorinated aromatic amine of growing interest in medicinal chemistry and drug discovery. The incorporation of the difluoromethyl (CHF₂) group into the ortho position of the benzylamine scaffold imparts unique physicochemical properties that can significantly influence a molecule's metabolic stability, lipophilicity, and target-binding interactions. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its synthesis, reactivity, and spectroscopic profile. Drawing upon available data and analogous chemical principles, this document serves as a vital resource for researchers leveraging this versatile building block in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Difluoromethyl Group in Medicinal Chemistry

The strategic introduction of fluorine-containing functional groups is a well-established strategy in modern drug design. The difluoromethyl group, in particular, is considered a bioisostere of hydroxyl, thiol, and in some contexts, amine functionalities. Its ability to act as a lipophilic hydrogen bond donor can lead to enhanced binding affinity and improved membrane permeability of drug candidates. Unlike the more common trifluoromethyl group, the CHF₂ moiety retains a hydrogen atom, which can participate in crucial hydrogen bonding interactions with biological targets. The ortho-substitution pattern of this compound offers a specific steric and electronic profile that can be exploited to fine-tune the pharmacological properties of a lead compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in synthetic workflows.

| Property | Value | Reference(s) |

| CAS Number | 944386-58-7 | [1] |

| Molecular Formula | C₈H₉F₂N | [1] |

| Molecular Weight | 157.16 g/mol | [1] |

| Appearance | Not explicitly reported; likely a liquid or low-melting solid | |

| Boiling Point | Not explicitly reported | |

| Solubility | Not explicitly reported; expected to be soluble in common organic solvents |

Synthesis of this compound

A plausible synthetic route, based on analogous transformations of related compounds, is the reduction of a suitable precursor such as 2-(difluoromethyl)benzonitrile or 2-(difluoromethyl)benzaldehyde oxime.

Conceptual Synthetic Workflow:

Caption: Conceptual synthetic pathways to this compound.

Detailed Protocol (Hypothetical): Reduction of 2-(Difluoromethyl)benzonitrile

This protocol is a representative example based on standard nitrile reduction methodologies and has not been experimentally validated for this specific substrate.

Materials:

-

2-(Difluoromethyl)benzonitrile

-

Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

-

Setup: A dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel is charged with a suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether.

-

Addition of Precursor: A solution of 2-(difluoromethyl)benzonitrile (1 equivalent) in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH₄ at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water, while cooling in an ice bath.

-

Workup: The resulting granular precipitate is filtered off and washed with diethyl ether. The combined organic filtrates are washed with brine, dried over anhydrous MgSO₄, and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by distillation or column chromatography.

Spectroscopic Profile

While experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons (Ar-H): A complex multiplet pattern in the range of δ 7.2-7.6 ppm, corresponding to the four protons on the benzene ring. The ortho-difluoromethyl group will influence the chemical shifts and coupling patterns of the adjacent protons.

-

Benzylic Protons (CH₂-N): A singlet or a broad singlet around δ 3.8-4.0 ppm.

-

Amine Protons (NH₂): A broad singlet, typically in the range of δ 1.5-2.5 ppm, which is exchangeable with D₂O.

-

Difluoromethyl Proton (CHF₂): A triplet in the range of δ 6.5-7.0 ppm with a characteristic large coupling constant (JH-F) of approximately 50-60 Hz.

¹³C NMR Spectroscopy (Predicted):

-

Aromatic Carbons (Ar-C): Multiple signals in the aromatic region (δ 120-140 ppm). The carbon attached to the difluoromethyl group will appear as a triplet due to C-F coupling.

-

Benzylic Carbon (CH₂-N): A signal around δ 45-50 ppm.

-

Difluoromethyl Carbon (CHF₂): A triplet with a large one-bond C-F coupling constant (¹JC-F) in the range of δ 110-120 ppm.

Infrared (IR) Spectroscopy (Predicted):

-

N-H Stretching: Two medium-intensity bands in the region of 3300-3400 cm⁻¹, characteristic of a primary amine.

-

C-H Stretching (Aromatic): Bands above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Bands just below 3000 cm⁻¹.

-

C-F Stretching: Strong, characteristic absorption bands in the region of 1000-1100 cm⁻¹.

-

N-H Bending: A band around 1600 cm⁻¹.

Mass Spectrometry (MS) (Predicted):

-

Molecular Ion (M⁺): A peak at m/z = 157.

-

Major Fragmentation Pathways: Loss of the amine group, and fragmentation of the benzyl moiety. The tropylium ion (m/z = 91) is a common fragment for benzyl compounds, which may be shifted due to the difluoromethyl substituent.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the nucleophilic primary amine and the influence of the electron-withdrawing difluoromethyl group on the aromatic ring.

Reactions involving the Amine Group:

-

Acylation: Reacts readily with acyl chlorides and anhydrides to form the corresponding amides.

-

Alkylation: Can undergo N-alkylation with alkyl halides.

-

Reductive Amination: Can be used in reductive amination reactions with aldehydes and ketones to form secondary and tertiary amines.

-

Diazotization: Although primary aromatic amines are typically diazotized, the benzylic nature of this amine will lead to different reactivity, likely resulting in the formation of the corresponding benzyl alcohol upon treatment with nitrous acid.

Influence of the Difluoromethyl Group: The electron-withdrawing nature of the CHF₂ group deactivates the aromatic ring towards electrophilic aromatic substitution reactions. This effect is most pronounced at the ortho and para positions relative to the difluoromethyl group.

Caption: Reactivity profile of this compound.

Applications in Drug Discovery and Development

While specific examples of marketed drugs containing the this compound moiety are not prominent, its potential as a building block in drug discovery is significant. The unique properties it imparts make it an attractive scaffold for the synthesis of novel compounds targeting a wide range of therapeutic areas.

-

Scaffold for Library Synthesis: Its primary amine handle allows for easy derivatization, making it an ideal starting material for the creation of compound libraries for high-throughput screening.

-

Modulation of Pharmacokinetic Properties: The introduction of the difluoromethyl group can block metabolic pathways that would otherwise occur at that position, potentially increasing the half-life of a drug.

-

Enhancement of Target Affinity: The ability of the CHF₂ group to act as a hydrogen bond donor can lead to improved binding interactions with target proteins, enhancing potency and selectivity.

Toxicology and Safety

According to the Safety Data Sheet provided by Fluorochem Ltd., this compound is classified with the following hazard statements[2]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling and Storage:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a fume hood.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable building block for medicinal chemistry, offering a unique combination of a reactive primary amine and the advantageous physicochemical properties of a difluoromethyl group. While detailed experimental data for this specific compound is not extensively documented in publicly available literature, its synthesis, reactivity, and spectroscopic characteristics can be reliably predicted based on established chemical principles. As the demand for novel fluorinated pharmacophores continues to grow, this compound is poised to play an increasingly important role in the development of the next generation of therapeutic agents.

References

Introduction: The Strategic Importance of Fluorinated Motifs in Modern Chemistry

An In-Depth Technical Guide to 2-(Difluoromethyl)benzylamine

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become an indispensable tool for modulating physicochemical and biological properties. The difluoromethyl group (–CHF₂), in particular, serves as a unique bioisostere, capable of acting as a lipophilic hydrogen bond donor and mimicking other functional groups, thereby enhancing metabolic stability, binding affinity, and membrane permeability.

This guide provides a comprehensive technical overview of this compound, a key building block that leverages these desirable properties. We will delve into its core chemical identity, explore robust synthetic methodologies, discuss its critical applications in research, and provide essential safety and handling protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the potential of this versatile fluorinated intermediate.

Core Compound Identification and Physicochemical Properties

Precise identification is the cornerstone of chemical research. This compound is commercially available as both a free base and a hydrochloride salt, each with a distinct CAS number.

The free base is identified by CAS Number: 944386-58-7 [1]. The hydrochloride salt, which often exhibits greater stability and ease of handling as a solid, is registered under CAS Number: 1951439-00-1 [2][3].

The fundamental properties of the free base are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 944386-58-7 | [1] |

| Molecular Formula | C₈H₉F₂N | |

| Molecular Weight | 157.16 g/mol | |

| Appearance | Solid (Hydrochloride Salt) | [2] |

| Purity | Typically ≥95% | [2] |

| SMILES | FC(C1=C(CN)C=CC=C1)F | |

| InChIKey | LAGFWDPCDMYYCJ-UHFFFAOYSA-N (HCl Salt) | [2][3] |

| Storage | 2-8°C |

Synthesis Methodologies: A Protocol for Practical Implementation

This protocol describes a robust method starting from 2-(difluoromethyl)benzonitrile. The causality behind this choice is the high efficiency and selectivity of catalytic hydrogenation for converting nitriles to primary amines, a cornerstone reaction in pharmaceutical synthesis.

Experimental Protocol: Catalytic Hydrogenation of 2-(Difluoromethyl)benzonitrile

Objective: To synthesize this compound via the reduction of 2-(difluoromethyl)benzonitrile.

Materials:

-

2-(Difluoromethyl)benzonitrile

-

Raney Nickel (or Palladium on Carbon, 10% w/w)

-

Anhydrous Ethanol (or Methanol)

-

Ammonia solution (e.g., 25% aqueous ammonia or methanolic ammonia)

-

Hydrogen Gas (H₂)

-

Diatomaceous Earth (Celite®)

-

Standard glassware for inert atmosphere reactions and filtration

-

High-pressure hydrogenation reactor (Parr shaker or similar)

Step-by-Step Procedure:

-

Reactor Charging: In a high-pressure reactor vessel, add a slurry of Raney Nickel (approx. 5-10 mol%) in anhydrous ethanol. The solvent serves to disperse the catalyst and substrate, while the catalyst provides the active surface for hydrogenation.

-

Substrate Addition: Add the 2-(difluoromethyl)benzonitrile (1 equivalent) dissolved in ethanol to the reactor.

-

Ammonia Addition: Introduce an ammonia solution (several equivalents). Causality: The presence of ammonia is critical to suppress the formation of secondary amine byproducts, which can occur via the reaction of the newly formed primary amine with the intermediate imine.

-

Inerting and Pressurization: Seal the reactor. Purge the system multiple times with nitrogen gas to remove all oxygen, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi). Causality: Removing oxygen is a critical safety step to prevent the formation of explosive mixtures with hydrogen.

-

Reaction: Heat the mixture to a moderate temperature (e.g., 40-60°C) and agitate vigorously. Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of diatomaceous earth to carefully remove the pyrophoric Raney Nickel catalyst. Wash the filter cake with ethanol. Causality: The filter pad must be kept wet with solvent to prevent the catalyst from igniting upon contact with air.

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization to yield the final, high-purity this compound.

References

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. 2-Difluoromethyl-Benzylamine Hydrochloride | CymitQuimica [cymitquimica.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. nbinno.com [nbinno.com]

- 5. 2,4-Difluorobenzylamine synthesis - chemicalbook [chemicalbook.com]

- 6. EP3914582A1 - Process for preparation of halogenated benzylamine and intermediates therof - Google Patents [patents.google.com]

Foreword: The Emergence of the Difluoromethyl Group in Modern Medicinal Chemistry

An In-depth Technical Guide to the Structure, Synthesis, and Application of 2-(Difluoromethyl)benzylamine

Authored by a Senior Application Scientist

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of lead optimization. The difluoromethyl (CHF₂) group, in particular, has garnered significant attention for its unique electronic and steric properties. It serves as a lipophilic hydrogen bond donor and a metabolically robust bioisostere for hydroxyl, thiol, and amine functionalities. This guide provides a comprehensive technical overview of this compound, a key building block that leverages the advantageous properties of the CHF₂ moiety. We will delve into its structural attributes, plausible synthetic pathways, analytical characterization, and its burgeoning role in the development of next-generation therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the potential of this versatile chemical entity.

Core Molecular Structure and Physicochemical Properties

This compound is an aromatic amine distinguished by a difluoromethyl group at the ortho-position of the benzyl ring. This substitution pattern imparts a unique set of properties that are highly valuable in medicinal chemistry.

Chemical Identity

| Identifier | Value |

| IUPAC Name | [2-(Difluoromethyl)phenyl]methanamine |

| CAS Number | 944386-58-7 |

| Molecular Formula | C₈H₉F₂N |

| Molecular Weight | 157.16 g/mol |

| Canonical SMILES | C1=CC=C(C(=C1)C(F)F)CN |

Physicochemical Characteristics

While extensive experimental data for this compound is not widely published, its properties can be inferred from closely related analogs and theoretical predictions. The presence of the electron-withdrawing difluoromethyl group is expected to lower the basicity (pKa) of the benzylamine nitrogen compared to the unsubstituted parent compound.

| Property | Predicted/Comparative Value | Rationale/Reference Compound |

| Appearance | Colorless to pale yellow liquid or solid | Based on similar benzylamines |

| Boiling Point | ~200-220 °C (Predicted) | Predicted for 2-(difluoromethoxy)benzylamine: 214.1±35.0 °C[1] |

| Storage Temperature | 2-8 °C | Recommended for fluorinated amines to ensure stability[2] |

| Solubility | Soluble in organic solvents (e.g., ethanol, DCM) | Typical for benzylamine derivatives[3] |

Synthesis of this compound: A Plausible Pathway

Overall Synthetic Workflow

The proposed synthesis is a two-step process starting from the corresponding benzaldehyde.

Caption: Proposed synthetic workflow for this compound via reductive amination.

Step-by-Step Experimental Protocol

Step 1: Synthesis of the Precursor, 2-(Difluoromethyl)benzaldehyde

The synthesis of the aldehyde precursor is the critical first step. This can be achieved through the controlled oxidation of 2-(difluoromethyl)benzyl alcohol or via formylation of a suitable difluoromethylbenzene precursor. A common method for related compounds involves the hydrolysis of a dihalomethyl group. For instance, 2-(trifluoromethyl)benzaldehyde can be prepared by the hydrolysis of 2-(trifluoromethyl)dichlorotoluene.[5]

Step 2: Reductive Amination to Yield this compound

This protocol is based on well-established reductive amination procedures.[6][7]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2-(difluoromethyl)benzaldehyde (1.0 eq) dissolved in methanol (MeOH).

-

Imine Formation: Add a solution of ammonia in methanol (e.g., 7N, 5-10 eq) to the flask. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by TLC or GC-MS.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise. These reagents are preferred as they selectively reduce the imine in the presence of any unreacted aldehyde.[4]

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as indicated by analytical monitoring.

-

Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol. Add an aqueous solution of sodium hydroxide (e.g., 1M NaOH) to basify the mixture and extract the product with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield pure this compound.

Analytical Characterization

The structural confirmation of this compound relies on standard analytical techniques, primarily NMR spectroscopy and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this molecule will have distinct features arising from the difluoromethyl and benzylamine moieties.

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) | Assignment |

| ¹H NMR | ~7.2-7.6 | Multiplet | - | Aromatic protons (4H) |

| ~6.6-7.0 | Triplet | JH-F ≈ 56 Hz | CHF₂ proton (1H) | |

| ~3.9 | Singlet | - | CH₂N protons (2H) | |

| ~1.5-2.0 | Broad Singlet | - | NH₂ protons (2H) | |

| ¹³C NMR | ~130-140 | Multiplet | - | Aromatic quaternary carbons |

| ~125-130 | Multiplet | - | Aromatic CH carbons | |

| ~115 | Triplet | JC-F ≈ 240 Hz | CHF₂ carbon | |

| ~45 | Singlet | - | CH₂N carbon | |

| ¹⁹F NMR | ~ -90 to -120 | Doublet | JF-H ≈ 56 Hz | CHF₂ fluorine atoms |

Note: The chemical shifts and coupling constants are estimates based on data from analogous compounds. For example, in (2-chlorobenzyl)(difluoromethyl)sulfane, the CHF₂ proton appears as a triplet at δ 6.81 ppm with a JH-F of 56.3 Hz, and the ¹⁹F NMR signal is a doublet at δ -93.90 ppm.[8]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak [M]⁺ at m/z = 157. A prominent fragment would likely correspond to the loss of the amino group (CH₂NH₂) to give a fragment at m/z = 127.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a privileged structure in medicinal chemistry due to the advantageous properties imparted by the CHF₂ group.

The Difluoromethyl Group as a Bioisostere

The CHF₂ group is a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups.[9] Its key advantages include:

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H or C-O bond, making the CHF₂ group resistant to oxidative metabolism. This can lead to an extended half-life and improved pharmacokinetic profile of a drug candidate.

-

Lipophilicity Modulation: The CHF₂ group increases lipophilicity compared to a hydroxyl group, which can enhance membrane permeability and bioavailability.

-

Hydrogen Bond Donor: Unlike the trifluoromethyl (-CF₃) group, the CHF₂ group retains an acidic proton, allowing it to act as a weak hydrogen bond donor. This can be crucial for maintaining or enhancing binding affinity to biological targets.

Therapeutic Areas of Interest

Derivatives of fluorinated benzylamines are being explored in numerous therapeutic areas, including oncology, virology, and neuroscience. The this compound moiety can be incorporated into various molecular frameworks to target specific biological pathways.

Caption: Logical relationship of a drug candidate containing the this compound moiety with its biological target.

Safety and Handling

As a research chemical, this compound should be handled with appropriate precautions. Safety data for closely related compounds like 2,4-difluorobenzylamine indicate that it may cause skin and eye irritation and can be harmful if inhaled or ingested.[3][10]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust or aerosols.

-

Storage: Store in a tightly sealed container in a cool, dry place away from heat and sources of ignition. Recommended storage is at 2-8 °C.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

- 1. 243863-36-7 CAS MSDS (2-(DIFLUOROMETHOXY)BENZYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. prepchem.com [prepchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. 2,4-Difluorobenzylamine | C7H7F2N | CID 2733244 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Emergence of a Bioisosteric Scaffold: A Technical Guide to 2-(Difluoromethyl)benzylamine

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the difluoromethyl group (CHF₂) is gaining increasing attention as a versatile bioisostere. This technical guide provides an in-depth exploration of 2-(difluoromethyl)benzylamine, a molecule of growing interest. While a detailed historical record of its discovery is not extensively documented in seminal literature, this guide will elucidate its synthetic pathways, drawing from established methodologies for related fluorinated benzylamines, and delve into the potential applications of this compound in drug development. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the difluoromethyl moiety in their synthetic and discovery endeavors.

Introduction: The Rise of Fluorine in Drug Design

The introduction of fluorine into organic molecules can profoundly influence their biological activity.[1] The high electronegativity of fluorine, combined with its relatively small size, can alter a molecule's conformation, pKa, metabolic stability, and membrane permeability.[1] The difluoromethyl group, in particular, is a fascinating entity. It can act as a bioisostere for hydroxyl, thiol, or even carbonyl groups, and can participate in hydrogen bonding, thereby enhancing interactions with biological targets.[2] The benzylamine scaffold itself is a prevalent structural motif in numerous pharmaceuticals, known for its role in interacting with a variety of biological targets.[3][4] The combination of these two features in this compound presents a compelling case for its exploration in drug discovery programs.

Synthetic Strategies for this compound

While specific literature on the synthesis of this compound is sparse, established methods for the preparation of analogous fluorinated benzylamines provide a robust blueprint for its synthesis. The two primary and most industrially viable routes are the reductive amination of 2-(difluoromethyl)benzaldehyde and the reduction of 2-(difluoromethyl)benzonitrile.

Reductive Amination of 2-(Difluoromethyl)benzaldehyde

This is a versatile and widely employed method for the synthesis of primary amines. The reaction proceeds in two conceptual steps: the formation of an imine intermediate from the aldehyde and an ammonia source, followed by the reduction of the imine to the desired amine.

Experimental Protocol:

-

Imine Formation: In a suitable reaction vessel, 2-(difluoromethyl)benzaldehyde is dissolved in an appropriate solvent, such as methanol or ethanol. An ammonia source, typically aqueous or anhydrous ammonia, is then introduced. The reaction is stirred at room temperature to facilitate the formation of the corresponding imine.

-

Reduction: A reducing agent is then added to the reaction mixture. Common choices include sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂ over a metal catalyst like palladium on carbon, Pd/C, or Raney nickel).

-

Work-up and Isolation: Upon completion of the reaction, the mixture is worked up by quenching any remaining reducing agent, followed by extraction of the product into an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be further purified by distillation or chromatography to yield pure this compound.

A similar approach described in a patent for the synthesis of 2,4-difluorobenzylamine involves the direct reductive amination of 2,4-difluorobenzaldehyde with ammonia and hydrogen gas in the presence of a catalyst.[5]

Logical Workflow for Reductive Amination:

Caption: Reductive amination workflow for the synthesis of this compound.

Reduction of 2-(Difluoromethyl)benzonitrile

The reduction of a nitrile to a primary amine is another fundamental transformation in organic synthesis. This method is often favored for its high yields and the ready availability of the nitrile starting material.

Experimental Protocol:

-

Reaction Setup: 2-(Difluoromethyl)benzonitrile is dissolved in a suitable solvent, such as an alcohol (e.g., ethanol) or an ether (e.g., tetrahydrofuran, THF).

-

Reduction: A potent reducing agent is required for this transformation. Common reagents include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under pressure with catalysts like Raney nickel. When using catalytic hydrogenation, the presence of ammonia is often beneficial to suppress the formation of secondary amine byproducts.[6]

-

Work-up and Isolation: After the reaction is complete, a careful work-up procedure is necessary, especially when using reactive hydrides like LiAlH₄. This typically involves the sequential addition of water and a base to quench the reagent and precipitate aluminum salts. The product is then extracted into an organic solvent, and the solution is dried and concentrated. Purification is generally achieved through distillation.

A patent for the preparation of halogenated benzylamines highlights the use of Raney nickel and ammonia for the hydrogenation of the corresponding benzonitriles.[6]

Comparative Summary of Synthetic Routes:

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Reductive Amination | 2-(Difluoromethyl)benzaldehyde | Ammonia source, Reducing agent (e.g., NaBH₄, H₂/Catalyst) | Milder reaction conditions, high functional group tolerance. | Aldehyde starting material may be less stable. |

| Nitrile Reduction | 2-(Difluoromethyl)benzonitrile | Reducing agent (e.g., LiAlH₄, H₂/Raney Ni), Ammonia | High yields, readily available starting materials. | Requires more potent reducing agents, potentially harsher conditions. |

The Difluoromethyl Group in Medicinal Chemistry: A Bioisosteric Perspective

The true value of this compound lies in the unique properties of the difluoromethyl group, which make it an attractive moiety for drug design.

-

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. The introduction of a difluoromethyl group can block sites of metabolic oxidation, leading to an increased half-life of a drug molecule. This is a crucial consideration in optimizing pharmacokinetic profiles.[7]

-

Lipophilicity and Permeability: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. This is particularly relevant for drugs targeting the central nervous system, where penetration of the blood-brain barrier is essential.[7]

-

Modulation of pKa: The electron-withdrawing nature of the difluoromethyl group can lower the pKa of nearby functional groups, such as the amine in this compound. This can influence the ionization state of the molecule at physiological pH, affecting its solubility, receptor binding, and pharmacokinetic properties.

-

Hydrogen Bonding Capacity: The hydrogen atom of the CHF₂ group can act as a hydrogen bond donor, enabling unique interactions with biological targets that are not possible with a trifluoromethyl (CF₃) group.[2] This provides an additional tool for medicinal chemists to fine-tune binding affinity and selectivity.

The applications of structurally related fluorinated benzylamines are well-established. For instance, 2,4-difluorobenzylamine is a critical intermediate in the synthesis of the HIV integrase inhibitor Dolutegravir.[7][8] Similarly, other fluorinated benzylamines are key building blocks for various active pharmaceutical ingredients (APIs).[9][10] By analogy, this compound holds significant promise as a valuable intermediate for the synthesis of novel therapeutic agents across various disease areas.

Conceptual Application in Drug Design:

Caption: The strategic utility of this compound in the drug discovery process.

Conclusion and Future Outlook

While the history of this compound may not be as storied as some of its fluorinated counterparts, its potential as a valuable building block in medicinal chemistry is undeniable. The synthetic routes to this compound are accessible through well-established and scalable methodologies. The unique electronic and steric properties of the difluoromethyl group offer a compelling avenue for the design of novel therapeutics with enhanced pharmacological profiles. As the demand for more sophisticated and effective drugs continues to grow, the exploration and application of molecules like this compound are poised to play an increasingly important role in the future of drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzylamine - Wikipedia [en.wikipedia.org]

- 4. Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN108752217B - Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine - Google Patents [patents.google.com]

- 6. EP3914582A1 - Process for preparation of halogenated benzylamine and intermediates therof - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. CN105017026A - Synthetic method of 2,4-difluorobenzene methylamine - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

A Guide to the Spectroscopic Characterization of 2-(Difluoromethyl)benzylamine

This technical guide provides a comprehensive overview of the expected spectroscopic profile of 2-(difluoromethyl)benzylamine, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific molecule, this document serves as a predictive guide for researchers, outlining the theoretical underpinnings of its spectroscopic signatures and providing field-proven methodologies for data acquisition and interpretation. The insights provided are grounded in the analysis of structurally analogous compounds and fundamental spectroscopic principles.

Introduction: The Significance of Fluorinated Benzylamines

Fluorine-containing organic molecules are of paramount importance in the pharmaceutical industry. The introduction of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The difluoromethyl group (CHF₂), in particular, is a valuable bioisostere for hydroxyl and thiol groups, capable of participating in hydrogen bonding and altering electronic properties. This compound combines this unique functional group with the versatile benzylamine scaffold, making its unambiguous characterization essential for advancing drug discovery programs. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the structure and purity of such novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Structure

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would provide a wealth of information about the molecular framework and the electronic environment of each nucleus.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

Ensure the sample is fully dissolved to avoid spectral artifacts.

Instrumentation and Data Acquisition:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra using standard pulse programs.

-

Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the amine protons, and the proton of the difluoromethyl group.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale and Key Couplings |

| ~ 7.3 - 7.6 | Multiplet | 4H | Ar-H | The aromatic protons will appear as a complex multiplet due to their distinct chemical environments and spin-spin coupling with each other and potentially with the fluorine atoms of the CHF₂ group. |

| ~ 6.6 - 6.9 | Triplet | 1H | CHF₂ | The proton of the difluoromethyl group is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (JH-F ≈ 50-60 Hz). |

| ~ 3.9 | Singlet | 2H | CH₂ -NH₂ | The benzylic protons are expected to appear as a singlet. |

| ~ 1.6 | Broad Singlet | 2H | NH₂ | The amine protons typically appear as a broad singlet and can exchange with deuterium in the presence of D₂O, leading to the disappearance of the signal. |

Causality Behind Expected Chemical Shifts and Couplings:

-

The electron-withdrawing nature of the difluoromethyl group will influence the chemical shifts of the aromatic protons, particularly the proton ortho to it.

-

The characteristic large coupling constant between the proton and the two fluorine atoms in the CHF₂ group is a definitive feature for identifying this moiety.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule, with the difluoromethyl carbon showing a characteristic triplet due to one-bond coupling with the two fluorine atoms.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale and Key Couplings |

| ~ 138 - 142 | Singlet | Ar-C (quaternary) | The quaternary carbon attached to the CH₂NH₂ group. |

| ~ 130 - 135 | Triplet | Ar-C-CHF₂ | The quaternary aromatic carbon attached to the difluoromethyl group will be split into a triplet by the two fluorine atoms (JC-F ≈ 20-30 Hz). |

| ~ 125 - 130 | Singlet | Ar-CH | Aromatic methine carbons. |

| ~ 115 - 120 | Triplet | C HF₂ | The carbon of the difluoromethyl group will appear as a triplet due to the large one-bond coupling to the two fluorine atoms (JC-F ≈ 230-250 Hz). |

| ~ 45 | Singlet | C H₂-NH₂ | The benzylic carbon. |

Expert Insight: The observation of a triplet with a large coupling constant in the upfield region of the ¹³C NMR spectrum is a strong indicator of the presence of a CHF₂ group.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.

The ¹⁹F NMR spectrum of this compound is expected to show a single resonance for the two equivalent fluorine atoms. This signal will be split into a doublet by the adjacent proton.

-

Expected Chemical Shift: -90 to -120 ppm (relative to CFCl₃).

-

Expected Multiplicity: Doublet (JF-H ≈ 50-60 Hz).

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, C-F, and aromatic C=C bonds.

Experimental Protocol for IR Data Acquisition

Sample Preparation:

-

For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the sample directly on the ATR crystal.

-

For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty accessory before running the sample to subtract atmospheric and instrumental interferences.

Predicted IR Absorption Bands

Table 3: Predicted Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3300 - 3500 | Medium, Broad | N-H stretch | Primary Amine |

| 3000 - 3100 | Medium | Aromatic C-H stretch | Aromatic Ring |

| 2850 - 2960 | Medium | Aliphatic C-H stretch | CH₂ |

| 1590 - 1610 | Medium | C=C stretch | Aromatic Ring |

| 1450 - 1500 | Medium | C=C stretch | Aromatic Ring |

| 1000 - 1200 | Strong | C-F stretch | Difluoromethyl Group |

| 1000 - 1250 | Medium | C-N stretch | Aliphatic Amine[1] |

Trustworthiness of Interpretation: The presence of a strong absorption band in the 1000-1200 cm⁻¹ region is highly indicative of C-F bonds. The characteristic broad N-H stretching bands of the primary amine are also key diagnostic features.[1][2][3]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol for MS Data Acquisition

Instrumentation:

-

High-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) is recommended for accurate mass determination.

Sample Introduction:

-

Dissolve the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the ion source via direct infusion or after separation by liquid chromatography (LC-MS) or gas chromatography (GC-MS).

Predicted Mass Spectrum and Fragmentation

-

Molecular Ion (M⁺): The molecular weight of this compound (C₈H₉F₂N) is 157.16 g/mol . In a high-resolution mass spectrum, the molecular ion peak should be observed at m/z corresponding to this value.

-

Key Fragmentation Pathways: Under electron ionization, the molecular ion can undergo fragmentation. Common fragmentation patterns for benzylamines involve cleavage of the benzylic C-C bond and loss of the amino group.[4][5]

Diagram 1: Molecular Structure of this compound

Caption: Molecular structure of this compound.

Diagram 2: Predicted Key Fragmentation Pathways in Mass Spectrometry

Caption: Predicted major fragmentation pathways for this compound.

Authoritative Grounding: The fragmentation of benzylamines often proceeds through the loss of the aminomethyl radical to form a stable benzylic cation.[6][7] The subsequent loss of HF from the difluoromethyl group is also a plausible fragmentation pathway.

Conclusion: A Predictive Framework for Spectroscopic Analysis

This technical guide provides a robust, predictive framework for the spectroscopic characterization of this compound. By leveraging data from analogous structures and established spectroscopic principles, researchers can confidently acquire and interpret NMR, IR, and MS data for this and other novel fluorinated compounds. The provided protocols and theoretical explanations are designed to ensure the integrity and trustworthiness of the structural elucidation process, a critical step in the advancement of drug discovery and development.

References

- 1. Infrared Spectrometry [www2.chemistry.msu.edu]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. IR Absorption Table [webspectra.chem.ucla.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Activities of 2-(Difluoromethyl)benzylamine

Introduction: The Strategic Intersection of the Benzylamine Scaffold and the Difluoromethyl Moiety

In the landscape of contemporary drug discovery, the pursuit of novel molecular entities with enhanced pharmacological profiles is a perpetual endeavor. The strategic incorporation of fluorine-containing functional groups has emerged as a paramount tool in this quest, offering a means to modulate a spectrum of physicochemical and biological properties. Among these, the difluoromethyl (-CF2H) group has garnered significant interest for its unique capacity to act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, and amine functionalities.[1] This versatile moiety can enhance metabolic stability, improve membrane permeability, and favorably influence binding interactions with biological targets.[2][3]

This guide focuses on 2-(difluoromethyl)benzylamine, a molecule that synergistically combines the established neuroactive potential of the benzylamine scaffold with the advantageous properties of the difluoromethyl group. Benzylamine and its derivatives are known to interact with a variety of biological targets, most notably monoamine oxidases (MAOs), enzymes pivotal in the metabolism of key neurotransmitters.[4] The strategic placement of a difluoromethyl group at the ortho-position of the benzylamine core presents a compelling hypothesis for the development of a novel and potentially selective modulator of monoamine oxidase activity.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will delve into the theoretical framework supporting the potential biological activities of this compound, provide detailed, actionable protocols for its synthesis and biological evaluation, and present a forward-looking perspective on its therapeutic potential.

Rationale for Investigation: Targeting Monoamine Oxidases

Monoamine oxidases (MAOs) are a family of mitochondrial enzymes that catalyze the oxidative deamination of monoamines, including crucial neurotransmitters like dopamine, serotonin, and norepinephrine.[5] There are two primary isoforms, MAO-A and MAO-B, which differ in their substrate specificity and tissue distribution.[6] Dysregulation of MAO activity has been implicated in a range of neurological and psychiatric disorders. Consequently, MAO inhibitors are a clinically significant class of drugs used in the treatment of depression, anxiety, and neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[5][7]

The benzylamine scaffold is a well-established substrate for MAO-B.[8] The introduction of substituents on the aromatic ring can significantly influence the affinity and reactivity of these compounds with MAOs. Structure-activity relationship (SAR) studies have shown that the electronic properties of these substituents play a critical role in their interaction with the enzyme's active site.[9][10] The difluoromethyl group, with its strong electron-withdrawing nature, is poised to modulate the electronic landscape of the benzylamine ring, potentially enhancing its binding affinity and inhibitory potency towards MAOs.

The investigation into this compound is therefore predicated on a strong scientific rationale: the convergence of a known pharmacophore (benzylamine) with a functionality known to enhance drug-like properties (difluoromethyl group), creating a high-potential candidate for a novel MAO inhibitor.

Hypothesized Biological Activity: Selective Monoamine Oxidase Inhibition

The primary hypothesized biological activity of this compound is the inhibition of monoamine oxidases. The electron-withdrawing difluoromethyl group at the ortho position is expected to influence the pKa of the benzylic amine, which could affect its interaction with the flavin adenine dinucleotide (FAD) cofactor in the active site of MAO.

The potential for isoform selectivity (MAO-A vs. MAO-B) is a key area of interest. While benzylamine itself is a preferential substrate for MAO-B, the substitution pattern on the aromatic ring can alter this selectivity. The steric and electronic properties of the ortho-difluoromethyl group may favor binding to the active site of one isoform over the other.

The following diagram illustrates the central role of MAO in neurotransmitter metabolism and the proposed point of intervention for an inhibitor like this compound.

Experimental Protocols

Synthesis of this compound

Two primary synthetic routes are proposed for the synthesis of this compound: Reductive Amination and the Gabriel Synthesis.

Method 1: Reductive Amination of 2-(Difluoromethyl)benzaldehyde

This method involves the reaction of 2-(difluoromethyl)benzaldehyde with an amine source in the presence of a reducing agent.[11][12][13]

Step-by-Step Protocol:

-

Reaction Setup: To a solution of 2-(difluoromethyl)benzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol or ethanol), add a source of ammonia (e.g., ammonium acetate, 1.5 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC or LC-MS.

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium cyanoborohydride (NaBH3CN, 1.2 eq) portion-wise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

-

Work-up: Quench the reaction by the slow addition of dilute hydrochloric acid. Basify the aqueous layer with a suitable base (e.g., NaOH) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Method 2: Gabriel Synthesis

The Gabriel synthesis is a classic method for preparing primary amines from primary alkyl halides, avoiding over-alkylation.[1][4][14][15][16][17]

Step-by-Step Protocol:

-

Alkylation: Dissolve 2-(difluoromethyl)benzyl halide (e.g., bromide or chloride, 1.0 eq) and potassium phthalimide (1.1 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Reaction: Heat the mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction by TLC or LC-MS.

-

Isolation of Intermediate: After cooling, pour the reaction mixture into water and collect the precipitated N-(2-(difluoromethyl)benzyl)phthalimide by filtration.

-

Hydrolysis: Suspend the N-substituted phthalimide in ethanol and add hydrazine hydrate (1.5 eq).

-

Product Formation: Reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide will form.

-

Work-up and Purification: After cooling, acidify the mixture with dilute hydrochloric acid and filter to remove the phthalhydrazide. Concentrate the filtrate, basify with NaOH, and extract the product with an organic solvent. Purify as described in the reductive amination protocol.

Table 1: Comparison of Synthetic Routes

| Feature | Reductive Amination | Gabriel Synthesis |

| Starting Material | 2-(Difluoromethyl)benzaldehyde | 2-(Difluoromethyl)benzyl halide |

| Key Reagents | Ammonia source, reducing agent | Potassium phthalimide, hydrazine |

| Number of Steps | One-pot | Two steps |

| Advantages | Direct, potentially higher yielding | Avoids over-alkylation, clean product |

| Disadvantages | Potential for side reactions | Requires halide starting material |

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

The potential of this compound to inhibit MAO-A and MAO-B can be assessed using a fluorometric assay.[2][3][5][6][7][10][18][19]

Principle:

This assay is based on the oxidative deamination of a substrate (e.g., kynuramine or p-tyramine) by MAO, which produces hydrogen peroxide (H2O2). The H2O2, in the presence of horseradish peroxidase (HRP), reacts with a probe (e.g., Amplex Red) to generate a fluorescent product (resorufin), which can be quantified. The inhibition of MAO activity by the test compound results in a decrease in fluorescence.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine or p-Tyramine (substrate)

-

Amplex Red reagent (or similar fluorescent probe)

-

Horseradish peroxidase (HRP)

-

Clorgyline (selective MAO-A inhibitor, positive control)

-

Selegiline (selective MAO-B inhibitor, positive control)

-

This compound (test compound)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

96-well black microplates

Step-by-Step Protocol:

-

Preparation of Reagents:

-

Prepare stock solutions of the test compound and positive controls in DMSO.

-

Prepare working solutions of enzymes, substrate, Amplex Red, and HRP in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, the test compound at various concentrations (typically in a serial dilution), and the respective MAO enzyme (MAO-A or MAO-B).

-

Include control wells: no inhibitor (100% activity), and no enzyme (background).

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the substrate and the HRP/Amplex Red mixture to all wells to start the reaction.

-

Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and ~590 nm emission for resorufin) in a kinetic mode for 30-60 minutes at 37°C.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Table 2: Hypothetical Data for MAO Inhibition Assay

| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |

| This compound | 50 | 500 | 0.1 |

| Clorgyline | 5 | 1000 | 0.005 |

| Selegiline | 800 | 10 | 80 |

Conclusion and Future Outlook

This compound represents a molecule of significant interest at the confluence of established neuropharmacology and modern medicinal chemistry. The theoretical underpinnings for its potential as a monoamine oxidase inhibitor are robust, leveraging the known properties of the benzylamine scaffold and the advantageous characteristics of the difluoromethyl group. The experimental protocols detailed in this guide provide a clear and actionable framework for the synthesis and biological evaluation of this promising compound.

Future research should focus on the empirical validation of its MAO inhibitory activity and the determination of its isoform selectivity. Further studies to elucidate its mechanism of inhibition (e.g., competitive, non-competitive) and its in vivo efficacy in relevant animal models of neurological disorders are warranted. The exploration of structure-activity relationships through the synthesis of related analogs could further optimize its potency and selectivity. Ultimately, this compound holds the potential to be a valuable lead compound in the development of next-generation therapeutics for a range of central nervous system disorders.

References

- 1. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. resources.bio-techne.com [resources.bio-techne.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 7. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. arigobio.cn [arigobio.cn]

- 9. OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric) | ABIN5067626 [antibodies-online.com]

- 10. evotec.com [evotec.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 15. jk-sci.com [jk-sci.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 19. Assay in Summary_ki [bdb99.ucsd.edu]

Methodological & Application

Enantioselective Synthesis of Chiral 2-(Difluoromethyl)benzylamine: An Application Guide for Researchers

Introduction: The Significance of the Difluoromethyl Group in Medicinal Chemistry

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's pharmacokinetic and pharmacodynamic properties. Among the various fluorinated motifs, the difluoromethyl group (CHF₂) holds a unique position. It serves as a lipophilic bioisostere for hydroxyl and thiol groups and, importantly, the hydrogen atom on the difluoromethyl group can act as a hydrogen bond donor. This dual character can lead to enhanced binding affinity and metabolic stability of drug molecules. Chiral amines, particularly benzylic amines, are prevalent structural motifs in a vast array of pharmaceuticals. Consequently, the development of robust and efficient methods for the enantioselective synthesis of chiral 2-(difluoromethyl)benzylamine is of paramount importance for the discovery and development of novel therapeutics.

This comprehensive guide provides an in-depth exploration of the leading methodologies for the enantioselective synthesis of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of each approach, provide detailed, field-proven protocols, and present data to guide your synthetic strategy.

Strategic Approaches to Enantiopure this compound

The synthesis of chiral this compound can be broadly categorized into three main strategies, each with its own set of advantages and considerations:

-

Asymmetric Reductive Amination (ARA) of 2-(Difluoromethyl)acetophenone: This is a direct and atom-economical approach that converts a prochiral ketone into a chiral amine in a single step.

-

Asymmetric Transfer Hydrogenation (ATH) of 2-(Difluoromethyl)acetophenone followed by amination: This two-step approach involves the enantioselective reduction of the ketone to the corresponding chiral alcohol, which is then converted to the amine.

-

Enzymatic Kinetic Resolution of Racemic this compound: This biocatalytic method utilizes the high stereoselectivity of enzymes to separate one enantiomer from a racemic mixture.

This guide will provide detailed protocols for each of these powerful techniques.

Part 1: Synthesis of the Key Precursor: 2-(Difluoromethyl)acetophenone

A reliable synthesis of the starting material is crucial for any successful enantioselective campaign. 2-(Difluoromethyl)acetophenone can be prepared via a Friedel-Crafts acylation of difluoromethylbenzene.

Protocol 1: Preparation of 2-(Difluoromethyl)acetophenone

This protocol is adapted from standard Friedel-Crafts acylation procedures.[1]

Materials:

-

Difluoromethylbenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

-

Reaction Setup: To the flask, add anhydrous aluminum chloride (1.2 eq) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

-

Addition of Acetyl Chloride: Slowly add acetyl chloride (1.1 eq) to the stirred suspension via the dropping funnel.

-

Addition of Difluoromethylbenzene: After the addition of acetyl chloride is complete, add difluoromethylbenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

-

Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly quench by pouring it onto a mixture of crushed ice and concentrated HCl. Caution: This is a highly exothermic process and should be performed with care in a well-ventilated fume hood.

-

Work-up: Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers and wash with saturated NaHCO₃ solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford 2-(difluoromethyl)acetophenone.

Part 2: Asymmetric Reductive Amination (ARA)

Direct asymmetric reductive amination of ketones is a highly efficient method for the synthesis of chiral primary amines. Ruthenium-based catalysts, particularly with chiral phosphine ligands like TunePhos, have shown excellent performance in this transformation.[2]

Catalytic System and Mechanism

The catalytic cycle is believed to involve the formation of a ruthenium hydride species, which then reduces the in situ formed imine. The chiral ligand controls the facial selectivity of the hydride addition to the C=N double bond, leading to the formation of one enantiomer in excess.

Caption: Figure 1. Simplified Catalytic Cycle for Asymmetric Reductive Amination.

Protocol 2: Ruthenium-Catalyzed Asymmetric Reductive Amination

This protocol is based on established procedures for the reductive amination of aryl ketones.[2][3]

Materials:

-

2-(Difluoromethyl)acetophenone

-

Ammonium acetate (NH₄OAc)

-

[Ru(OAc)₂( (R)-TunePhos)] or a similar chiral ruthenium catalyst

-

2,2,2-Trifluoroethanol (TFE)

-

Hydrogen gas (H₂)

-

Autoclave

Procedure:

-

Reaction Setup: In a glovebox, add 2-(difluoromethyl)acetophenone (1.0 eq), ammonium acetate (2.0 eq), and the chiral ruthenium catalyst (0.5-1 mol%) to a glass liner for the autoclave.

-

Solvent Addition: Add anhydrous and degassed TFE to the liner.

-

Reaction: Seal the autoclave, purge with hydrogen gas three times, and then pressurize to 50-80 bar of H₂. Heat the reaction to 80-100 °C and stir for 24-48 hours.

-

Work-up: After cooling to room temperature, carefully release the hydrogen pressure. Quench the reaction with saturated NaHCO₃ solution and extract with ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography.

-

Analysis: Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Part 3: Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a widely used and practical method for the enantioselective reduction of ketones. Iridium and Ruthenium catalysts with chiral diamine ligands, such as TsDPEN, are particularly effective.[4][5][6]

Catalytic System and Mechanism

The ATH mechanism involves the transfer of a hydride from a hydrogen donor (e.g., isopropanol or formic acid) to the ketone, mediated by the metal catalyst. The chiral ligand creates a chiral environment around the metal center, directing the hydride transfer to one face of the ketone.

Caption: Figure 2. Mechanism of Iridium-Catalyzed Asymmetric Transfer Hydrogenation.

Protocol 3: Iridium-Catalyzed Asymmetric Transfer Hydrogenation

Materials:

-

2-(Difluoromethyl)acetophenone

-

[Ir(Cp*)Cl₂]₂

-

(1R,2R)-TsDPEN (or the (1S,2S)-enantiomer for the other product enantiomer)

-

Formic acid/triethylamine azeotrope (5:2 mixture) or isopropanol/base

-

Anhydrous solvent (e.g., DCM or acetonitrile)

Procedure:

-

Catalyst Pre-formation: In a Schlenk tube under an inert atmosphere, stir [Ir(Cp*)Cl₂]₂ (0.5 mol%) and the chiral ligand (1.1 mol%) in the anhydrous solvent for 30 minutes at room temperature.

-

Reaction: Add 2-(difluoromethyl)acetophenone (1.0 eq) to the catalyst solution, followed by the hydrogen donor (e.g., formic acid/triethylamine azeotrope).

-

Monitoring: Stir the reaction at the appropriate temperature (e.g., 25-40 °C) and monitor its progress by TLC or GC.

-

Work-up: Once the reaction is complete, quench with water and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: Purify the resulting chiral alcohol by column chromatography.

-

Conversion to Amine: The chiral alcohol can be converted to the corresponding amine via standard methods (e.g., Mitsunobu reaction with phthalimide followed by hydrazinolysis, or conversion to a sulfonate followed by displacement with azide and reduction).

Part 4: Enzymatic Kinetic Resolution

Transaminases (TAs) are powerful biocatalysts for the synthesis of chiral amines. They can be used in a kinetic resolution process where one enantiomer of a racemic amine is selectively converted to the corresponding ketone, leaving the other enantiomer in high enantiomeric excess.[7][8]

Enzymatic System and Mechanism

The reaction mechanism involves a ping-pong bi-bi kinetic model where the pyridoxal 5'-phosphate (PLP) cofactor acts as an amino group carrier. The (S)- or (R)-selective transaminase will preferentially react with one enantiomer of the amine, transferring its amino group to an acceptor molecule (e.g., pyruvate), thus producing the corresponding ketone and L-alanine (or D-alanine).

Caption: Figure 3. Principle of Enzymatic Kinetic Resolution with a Transaminase.

Protocol 4: Transaminase-Catalyzed Kinetic Resolution

Materials:

-

Racemic this compound

-

A suitable (S)- or (R)-selective transaminase (e.g., from a commercial screening kit)

-

Pyridoxal 5'-phosphate (PLP)

-

Pyruvate (or another suitable amino acceptor)

-

Phosphate buffer (e.g., 100 mM, pH 7.5)

-

Organic solvent for extraction (e.g., MTBE or ethyl acetate)

Procedure:

-

Reaction Setup: In a temperature-controlled vessel, dissolve the racemic this compound (e.g., 25-50 mM) in the phosphate buffer.

-

Cofactor and Acceptor Addition: Add PLP (e.g., 1 mM) and pyruvate (e.g., 1.0-1.2 eq).

-

Enzyme Addition: Initiate the reaction by adding the transaminase (as a lyophilisate or a crude cell lysate).

-

Reaction: Stir the mixture at a controlled temperature (e.g., 30 °C). Monitor the reaction progress by taking aliquots, quenching them (e.g., with a strong acid or base), and analyzing the conversion and enantiomeric excess of the remaining amine by chiral HPLC.

-

Termination: Stop the reaction at or near 50% conversion to achieve the highest possible enantiomeric excess for the remaining amine.

-

Work-up: Adjust the pH of the reaction mixture to >10 with NaOH and extract the unreacted amine with an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the enantioenriched this compound.

Data Presentation and Comparison

| Method | Catalyst/Enzyme | Typical Yield (%) | Typical ee (%) | Advantages | Disadvantages |

| Asymmetric Reductive Amination | Ru- or Ir-based chiral catalysts | 60-90 | 85-99 | Atom-economical, one-step process. | Requires high-pressure hydrogenation equipment. |

| Asymmetric Transfer Hydrogenation | Ru- or Ir-based chiral catalysts | 80-95 (for alcohol) | 90-99 | Milder conditions, no high-pressure H₂. | Two-step process to obtain the amine. |

| Enzymatic Kinetic Resolution | Transaminases | Max. 50 (for one enantiomer) | >99 | Extremely high enantioselectivity, mild aqueous conditions. | Theoretical maximum yield of 50% for one enantiomer. |

Conclusion and Outlook

The enantioselective synthesis of chiral this compound is a critical endeavor in the field of drug discovery. This guide has outlined three robust and complementary strategies: asymmetric reductive amination, asymmetric transfer hydrogenation, and enzymatic kinetic resolution. The choice of method will depend on the specific requirements of the project, including scale, available equipment, and the desired enantiomer. Asymmetric reductive amination offers the most direct route, while asymmetric transfer hydrogenation provides a versatile alternative with milder conditions. For applications where exceptional enantiopurity is paramount, enzymatic kinetic resolution is an unparalleled approach. With the detailed protocols and mechanistic insights provided herein, researchers are well-equipped to tackle the synthesis of this valuable chiral building block and accelerate the development of next-generation pharmaceuticals.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tdcommons.org [tdcommons.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Rh III- and Ir III-catalyzed asymmetric transfer hydrogenation of ketones in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pcliv.ac.uk [pcliv.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Introduction: Beyond the Canonical Twenty and the Rise of Fluorinated Peptides

An Application Guide to the Strategic Incorporation of 2-(Difluoromethyl)benzylamine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals